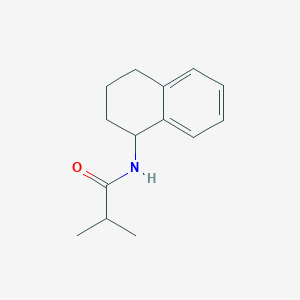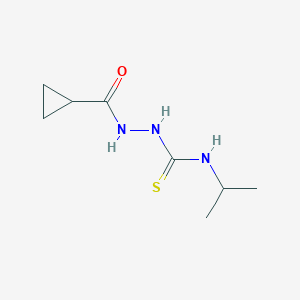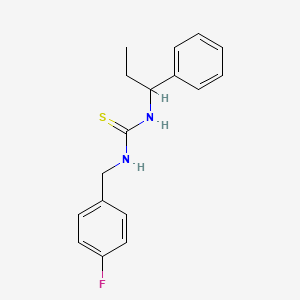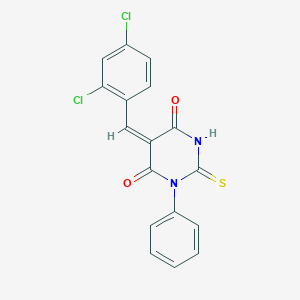![molecular formula C19H22N4OS B4675620 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
Vue d'ensemble
Description
3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine, also known as IBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBT is a heterocyclic compound that belongs to the class of triazoles and has a pyridine ring attached to it.
Mécanisme D'action
The mechanism of action of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. In fungi and bacteria, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is believed to inhibit the synthesis of ergosterol, a key component of the cell membrane. In cancer cells, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is believed to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit various biochemical and physiological effects in different organisms. In fungi and bacteria, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to disrupt the cell membrane, leading to cell death. In plants, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to inhibit the growth and development of roots and shoots. In mammals, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit low toxicity and no significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is its potent activity against various target organisms, making it a valuable tool for studying the mechanism of action of different enzymes and proteins. 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is also relatively easy to synthesize, making it accessible to researchers. However, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further study the mechanism of action of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in different target organisms to gain a better understanding of its activity. Another direction is to explore the potential use of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine as a building block for the synthesis of novel materials such as MOFs and COFs. Additionally, further research is needed to investigate the potential use of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine as a pesticide and herbicide. Finally, more studies are needed to investigate the potential use of 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine as an anticancer agent and to develop more effective formulations for its use.
Applications De Recherche Scientifique
3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit potent antifungal and antibacterial activity against various strains of fungi and bacteria. 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agrochemistry, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit potent herbicidal activity against various weed species. 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of pests such as aphids and mites.
In material science, 3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential use as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propriétés
IUPAC Name |
3-[4-(2-methylpropyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-15(2)14-23-18(16-7-6-10-20-13-16)21-22-19(23)25-12-11-24-17-8-4-3-5-9-17/h3-10,13,15H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDBTUUVVNDLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-(2-methylpropyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
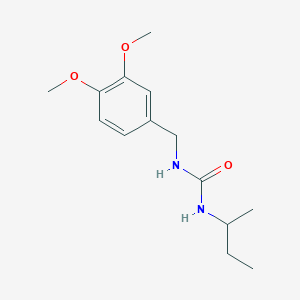

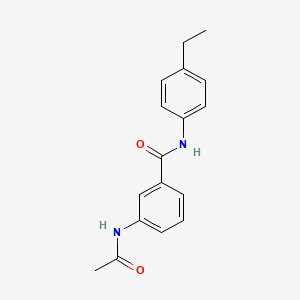
![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
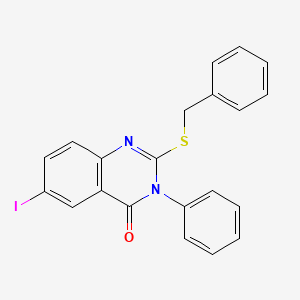
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
